N,2-Dimethyl-N-(undec-10-EN-1-YL)quinolin-4-amine
CAS No.: 88484-70-2
Cat. No.: VC17291954
Molecular Formula: C22H32N2
Molecular Weight: 324.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88484-70-2 |
|---|---|
| Molecular Formula | C22H32N2 |
| Molecular Weight | 324.5 g/mol |
| IUPAC Name | N,2-dimethyl-N-undec-10-enylquinolin-4-amine |
| Standard InChI | InChI=1S/C22H32N2/c1-4-5-6-7-8-9-10-11-14-17-24(3)22-18-19(2)23-21-16-13-12-15-20(21)22/h4,12-13,15-16,18H,1,5-11,14,17H2,2-3H3 |
| Standard InChI Key | QYOUWWFSOXKEKG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=CC=CC=C2C(=C1)N(C)CCCCCCCCCC=C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N,2-Dimethyl-N-(undec-10-en-1-yl)quinolin-4-amine (molecular formula: C₂₂H₃₁N₂) consists of a quinoline backbone substituted with a methyl group at the 2-position and an undec-10-en-1-yl chain at the 4-amino group. The undecenyl chain introduces unsaturation at the 10-position, which may influence the compound’s conformational flexibility and intermolecular interactions .
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₂H₃₁N₂ |
| Molecular Weight | 329.5 g/mol (calculated) |
| IUPAC Name | N,2-Dimethyl-N-(undec-10-en-1-yl)quinolin-4-amine |
| SMILES Notation | CC1=NC2=CC=CC=C2C(=C1)N(C)C=CCCCCCCCC=C |
Synthetic Approaches
General Strategies
The synthesis of N,2-Dimethyl-N-(undec-10-en-1-yl)quinolin-4-amine likely involves:
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Quinoline Core Formation: Skraup or Doebner-von Miller reactions to construct the quinoline backbone .
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Substituent Introduction:
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Methylation at the 2-position using methylating agents (e.g., CH₃I).
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Alkylation of the 4-amino group with undec-10-en-1-yl bromide under basic conditions.
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Table 2: Hypothetical Synthetic Pathway
| Step | Reaction | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | Quinoline synthesis | Glycerol, H₂SO₄, aniline derivative | 60–70% |
| 2 | 2-Methylation | CH₃I, K₂CO₃, DMF | 85% |
| 3 | 4-Amino alkylation | Undec-10-en-1-yl bromide, Et₃N | 50–60% |
*Yields estimated from analogous reactions .
Challenges and Optimization
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Regioselectivity: Ensuring methylation occurs exclusively at the 2-position requires careful control of reaction conditions .
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Steric Hindrance: The bulky undecenyl chain may reduce alkylation efficiency, necessitating excess reagent or prolonged reaction times .
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly lipophilic due to the undecenyl chain; sparingly soluble in polar solvents (e.g., water) but miscible with organic solvents like dichloromethane .
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Stability: Susceptible to oxidation at the vinyl group; storage under inert atmosphere recommended .
Computational Predictions
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LogP (Octanol-Water): Estimated at 5.2 using the XLogP3 algorithm , indicating high lipophilicity.
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pKa: The quinoline nitrogen is weakly basic (predicted pKa ≈ 4.5) .
Future Research Directions
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Synthetic Optimization: Develop catalytic methods to improve alkylation yields.
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Biological Screening: Evaluate antimicrobial and anticancer efficacy in vitro.
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Material Applications: Explore copolymerization with vinyl monomers.
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